molecular formula C15H15N3O4 B14769786 3-[6-(2,4-Dioxohexahydropyrimidin-1-yl)indol-1-yl]propanoic acid

3-[6-(2,4-Dioxohexahydropyrimidin-1-yl)indol-1-yl]propanoic acid

Cat. No.: B14769786
M. Wt: 301.30 g/mol
InChI Key: GVQRRPUQSUJIND-UHFFFAOYSA-N
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Description

3-[6-(2,4-Dioxohexahydropyrimidin-1-yl)indol-1-yl]propanoic acid is a synthetic compound that features an indole moiety linked to a propanoic acid group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[6-(2,4-Dioxohexahydropyrimidin-1-yl)indol-1-yl]propanoic acid typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesizers and purification techniques such as high-performance liquid chromatography (HPLC).

Types of Reactions:

    Oxidation: The indole moiety can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of the pyrimidine ring can be achieved using hydrogenation catalysts like palladium on carbon.

    Substitution: Electrophilic substitution reactions can occur on the indole ring, especially at the 3-position, using reagents like halogens or nitro compounds.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Formation of indole-3-carboxylic acid derivatives.

    Reduction: Formation of reduced pyrimidine derivatives.

    Substitution: Formation of halogenated indole derivatives.

Scientific Research Applications

3-[6-(2,4-Dioxohexahydropyrimidin-1-yl)indol-1-yl]propanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[6-(2,4-Dioxohexahydropyrimidin-1-yl)indol-1-yl]propanoic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may bind to enzymes or receptors involved in key biological processes.

    Pathways: It can modulate signaling pathways related to cell growth, apoptosis, and immune response.

Comparison with Similar Compounds

    Indole-3-acetic acid: A plant hormone with similar indole structure.

    Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.

    Indole-3-butyric acid: Another plant hormone used to stimulate root growth.

Uniqueness: 3-[6-(2,4-Dioxohexahydropyrimidin-1-yl)indol-1-yl]propanoic acid is unique due to its combination of indole and pyrimidine rings, which may confer distinct biological activities and chemical properties compared to other indole derivatives .

Properties

Molecular Formula

C15H15N3O4

Molecular Weight

301.30 g/mol

IUPAC Name

3-[6-(2,4-dioxo-1,3-diazinan-1-yl)indol-1-yl]propanoic acid

InChI

InChI=1S/C15H15N3O4/c19-13-4-8-18(15(22)16-13)11-2-1-10-3-6-17(12(10)9-11)7-5-14(20)21/h1-3,6,9H,4-5,7-8H2,(H,20,21)(H,16,19,22)

InChI Key

GVQRRPUQSUJIND-UHFFFAOYSA-N

Canonical SMILES

C1CN(C(=O)NC1=O)C2=CC3=C(C=C2)C=CN3CCC(=O)O

Origin of Product

United States

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